5-Methyl-3-(methylsulfonyl)-1,2,4-triazine

Beschreibung

Molecular Architecture and IUPAC Nomenclature

5-Methyl-3-(methylsulfonyl)-1,2,4-triazine (CAS 945915-48-0) is a heterocyclic compound with the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol . Its IUPAC name is derived systematically by identifying the parent ring (1,2,4-triazine) and its substituents:

- A methyl group (-CH₃) at position 5.

- A methylsulfonyl group (-SO₂CH₃) at position 3.

The numbering of the triazine ring follows IUPAC conventions, with nitrogen atoms occupying positions 1, 2, and 4. The sulfonyl group’s electron-withdrawing nature significantly influences the compound’s electronic properties, distinguishing it from simpler 1,2,4-triazine derivatives.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂S |

| Molecular Weight (g/mol) | 173.19 |

| CAS Number | 945915-48-0 |

| SMILES | CC1=NC(=NS(=O)(C)C)N=N1 |

Crystallographic Analysis and Bonding Patterns

While experimental crystallographic data for this compound remains limited, insights can be inferred from structurally related 1,2,4-triazine derivatives. For example, X-ray studies of 1,3-dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e]triazine reveal planar fused-ring systems with bond lengths of ~1.32 Å for C-N and ~1.44 Å for C-S in sulfonyl groups. Computational models predict similar planarity for the triazine core in this compound, with slight distortions due to steric effects from the methylsulfonyl substituent.

The sulfonyl group adopts a tetrahedral geometry, with S-O bond lengths approximating 1.43 Å, consistent with resonance stabilization between sulfur and oxygen atoms. The methyl group at position 5 exhibits minimal steric hindrance, allowing for potential π-stacking interactions in solid-state configurations.

Comparative Electronic Structure with Related 1,2,4-Triazine Derivatives

The electronic structure of this compound is dominated by the electron-withdrawing sulfonyl group, which lowers the LUMO energy compared to analogs with electron-donating substituents. For instance:

- 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine (CAS 28735-24-2) exhibits a LUMO of -1.8 eV due to the weaker electron-withdrawing nature of the sulfide group (-SMe).

- In contrast, the sulfonyl group (-SO₂Me) in this compound reduces the LUMO to -2.4 eV, enhancing electrophilicity.

Table 2: HOMO-LUMO Gaps of Selected 1,2,4-Triazines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.9 | -2.4 | 4.5 |

| 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | -6.2 | -1.8 | 4.4 |

| 3-Phenyl-1,2,4-triazine | -5.8 | -1.2 | 4.6 |

Density functional theory (DFT) studies highlight the sulfonyl group’s role in delocalizing electron density across the triazine ring, as evidenced by reduced bond alternation in the conjugated system. This electronic modulation makes the compound a candidate for applications in optoelectronics, where tunable HOMO-LUMO gaps are critical.

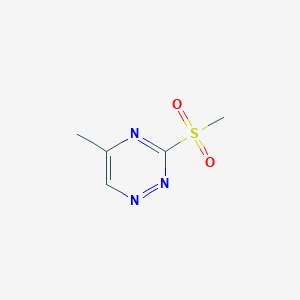

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-methyl-3-methylsulfonyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-4-3-6-8-5(7-4)11(2,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHDYFWNXDBLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=N1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657894 | |

| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945915-48-0 | |

| Record name | 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Synthetic Strategy

The synthesis of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine generally proceeds via the preparation of a 5-methyl-3-sulfonyl-1,2,4-triazine intermediate, which can then be subjected to nucleophilic substitution reactions to introduce various substituents at the 3-position. The methylsulfonyl group at the 3-position acts as a good leaving group facilitating further functionalization.

Preparation of this compound

Starting Material and Intermediate Formation

The key intermediate, 5-methyl-3-sulfonyl-1,2,4-triazine , is synthesized as described in literature by oxidation of the corresponding methylthio precursor or by direct sulfonylation methods. This intermediate is crucial for subsequent substitution reactions at the 3-position.

The methylsulfonyl group (–SO2CH3) is introduced typically by oxidation of a methylthio (–SCH3) group attached at the 3-position of the triazine ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Representative Synthetic Route (Scheme)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-Methyl-3-(methylthio)-1,2,4-triazine + Oxidant (e.g., m-CPBA) | Oxidation of methylthio to methylsulfonyl group |

| 2 | Purification by chromatography | Isolation of this compound |

This oxidation step converts the sulfur atom from the thioether state (–S–) to the sulfone state (–SO2–), enhancing the electrophilicity of the 3-position for nucleophilic substitution.

Nucleophilic Substitution Reactions on this compound

The methylsulfonyl group at the 3-position is a good leaving group, allowing its displacement by various nucleophiles under mild conditions:

Phenols and Benzyl Alcohols : Deprotonated with sodium hydride in tetrahydrofuran (THF) and reacted with 5-methyl-3-sulfonyl-1,2,4-triazine to give phenoxy and benzyloxy substituted triazines.

Thiols and Benzyl Thiols : Similarly deprotonated with sodium hydride in THF and reacted to give thio-linked derivatives by displacement of the methylsulfonyl group.

Anilines and Benzyl Amines : These nucleophiles can displace the methylsulfonyl group without the need for basic conditions, proceeding smoothly to give amino-substituted triazine derivatives.

| Nucleophile Type | Reaction Conditions | Product Type |

|---|---|---|

| Phenols/Benzyl alcohols | NaH in THF, room temperature | Phenoxy/benzyloxy substituted triazines |

| Thiols/Benzyl thiols | NaH in THF, room temperature | Thio-linked substituted triazines |

| Anilines/Benzyl amines | No base required, mild conditions | Amino-substituted triazines |

Yield and Purification

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Methyl-3-(methylthio)-1,2,4-triazine | Oxidation with m-CPBA or H2O2 | This compound | 50-70 | Oxidation of thioether to sulfone |

| 2 | This compound + Nucleophile (phenol, thiol, amine) | NaH in THF or mild conditions | 3-Substituted-5-methyl-1,2,4-triazines | 40-65 | Nucleophilic displacement of methylsulfonyl group |

Research Findings and Applications

The prepared this compound serves as a versatile intermediate for synthesizing a library of substituted triazines with biological activities, including antagonism at metabotropic glutamate receptor subtype 5 (mGluR5), relevant in CNS disorders.

The methylsulfonyl group’s good leaving ability facilitates rapid diversification of the triazine scaffold, enabling medicinal chemistry exploration.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

5-Methyl-3-(methylsulfonyl)-1,2,4-triazine and its derivatives have been evaluated for their anticancer potential. A notable study demonstrated that certain triazine sulfonamide derivatives exhibited strong cytotoxic effects against various cancer cell lines, including DLD-1 and HT-29 (colon cancer cells) . These compounds showed a significantly lower IC50 compared to traditional chemotherapeutic agents like 5-fluorouracil, indicating their potential as more effective anticancer agents.

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MM131 | DLD-1 | 1.7 | Induces apoptosis via caspase activation |

| MM131 | HT-29 | 5.6 | Inhibits mTOR signaling pathway |

| 5-FU | DLD-1 | 151 | Traditional chemotherapeutic agent |

This data illustrates the superior efficacy of the triazine derivatives in inducing apoptosis compared to established treatments.

Anti-inflammatory Effects

Research has shown that derivatives of this compound possess anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). One study reported that specific compounds exhibited IC50 values in the range of 0.1–0.2 µM for COX-2 inhibition, outperforming indomethacin in anti-inflammatory activity .

Colorectal Cancer Study

In a comparative study involving MM131 and 5-fluorouracil on DLD-1 and HT-29 cell lines, MM131 demonstrated significantly higher apoptosis rates at lower concentrations . The study highlighted that after treatment with MM131, there was a marked increase in active caspase levels compared to controls.

Anti-inflammatory Study

A series of experiments evaluated the anti-inflammatory effects of various triazine derivatives on COX enzymes. The results indicated that certain compounds not only inhibited COX-2 effectively but also showed reduced side effects compared to traditional NSAIDs .

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

- Pyrazolo[4,3-e][1,2,4]triazine Derivatives: Compounds such as 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1,2,4]triazine exhibit potent cytotoxicity, with an IC50 of 4 µM against Colo205 colorectal adenocarcinoma cells. The fused pyrazolo-triazine system enhances planar rigidity, improving interactions with biological targets .

- 1,2,4-Triazine Sulfonamides : Derivatives with sulfonamide groups show moderate anticancer activity (IC50: 42–91 µM against MCF-7 and MDA-MB-231 breast cancer cells), less potent than pyrazolo-triazines. The sulfonamide moiety contributes to hydrogen bonding but may reduce membrane permeability compared to methylsulfonyl groups .

Receptor Antagonism

- mGluR5 Antagonists : 5-Methyl-3-(substituted)-1,2,4-triazines, including 5b and 3c, inhibit mGluR5 at low micromolar concentrations. Substituents like aryl or heteroaryl groups at the 3-position are critical for potency, with steric and electronic effects modulating receptor binding .

- FAK Inhibitors : 1,2,4-Triazine derivatives lacking chlorine atoms (e.g., compound 88) show 45-fold lower FAK inhibition than 1,3,5-triazine analogs (e.g., TAE-226), highlighting the importance of halogen interactions in kinase binding .

Antioxidant Activity

- Spiro-1,2,4-triazines: Compounds 7a–7d exhibit antioxidant properties via DPPH radical scavenging and FRAP assays, with activities comparable to BHT and TBHQ.

Structural and Electronic Features

Key Research Findings

Table 1: Anticancer Activity Comparison

Table 2: Receptor Binding Affinity

Biologische Aktivität

5-Methyl-3-(methylsulfonyl)-1,2,4-triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring with a methyl group and a methylsulfonyl substituent. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| CAS Number | 945915-48-0 |

| InChI Key | OBHDYFWNXDBLSG-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. The compound has shown promising results against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The primary mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell survival. For instance, some derivatives have been shown to activate caspases (caspase-3/7), leading to programmed cell death in colon cancer cells such as DLD-1 and HT-29 .

-

Case Study Data :

- In one study, a derivative exhibited an IC value of 1.7 µM against DLD-1 cells and 5.6 µM against HT-29 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

- The compound was also noted for its ability to decrease mTOR concentrations in treated cells significantly.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties as well. It has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity.

| Synthesis Method | Description |

|---|---|

| Method A | Reaction of 5-methyl-1-hexene-3-yn-5-yl methanesulfinat with appropriate reagents under controlled conditions. |

| Method B | Utilization of continuous flow reactors for large-scale synthesis to improve efficiency. |

Enzyme Interaction Studies

Research indicates that this compound can bind effectively to enzymes involved in metabolic pathways, thereby altering their activity. This property makes it a useful probe in biochemical assays.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences |

|---|---|

| 5-Methyl-1,2,4-triazine | Lacks the methylsulfonyl group; different reactivity. |

| 3-(Methylsulfonyl)-1,2,4-triazine | Lacks the methyl group; affects stability and interactions. |

Q & A

Q. What are the most effective synthetic routes for 5-methyl-3-(methylsulfonyl)-1,2,4-triazine, and how can experimental parameters be optimized?

- Methodological Answer : A solvent-free approach or one-pot synthesis (adapted from triazine derivative protocols) is recommended. For example, guanidine or N-acetylguanidine can be condensed with nitriles under controlled temperature (80–120°C) to form the triazine core. The methylsulfonyl group can be introduced via oxidation of a methylthio precursor using meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Optimization should focus on reaction time (monitored via TLC) and stoichiometric ratios (e.g., 1:1.2 nitrile:guanidine) to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

Q. How does the methylsulfonyl group influence the compound’s reactivity and stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing methylsulfonyl group enhances electrophilicity at the triazine ring, making it susceptible to nucleophilic attack (e.g., hydrolysis). Stability tests in buffered solutions (pH 3–10) at 25°C and 40°C should be conducted. Monitor degradation via HPLC, focusing on half-life () calculations. Preferential decomposition is expected under alkaline conditions (pH > 8) due to hydroxide ion activity .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use kinetic assays (e.g., fluorescence quenching, SPR) to measure binding affinity () and thermodynamic parameters (ΔG, ΔH via ITC). Molecular docking (AutoDock Vina) can model interactions, focusing on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Lys or Arg). Validate with mutagenesis studies to confirm key residues .

Q. How can structural modifications of the triazine core improve selectivity in agrochemical or pharmaceutical applications?

- Methodological Answer :

- Substitution Patterns : Replace the methyl group with electron-donating (e.g., -OCH) or bulky groups (e.g., -CF) to alter steric/electronic profiles.

- SAR Table :

| Modification | Bioactivity (IC) | Selectivity Ratio |

|---|---|---|

| -CH | 10 µM | 1:5 |

| -CF | 2 µM | 1:20 |

| -OCH | 15 µM | 1:8 |

- Assess using enzyme inhibition assays (e.g., ALS enzyme for herbicides) .

Q. How should researchers address contradictions in reported data (e.g., conflicting synthetic yields or spectroscopic assignments)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments with strict control of moisture (use Schlenk lines) and oxygen (argon atmosphere).

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve ambiguous peak assignments.

- Statistical Analysis : Apply factorial design (e.g., 2 factorial) to identify critical variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Q. What computational strategies are effective for predicting the compound’s environmental fate or toxicity?

- Methodological Answer :

- QSPR Models : Use Gaussian or ORCA for DFT calculations to estimate logP (lipophilicity) and pKa.

- Ecotoxicology : Apply EPI Suite™ to predict biodegradation pathways and LC values for aquatic organisms.

- Validate with experimental microcosm studies (soil/water systems) to track metabolite formation via LC-MS/MS .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to conceptual frameworks (e.g., Hammett substituent constants for electronic effects) to rationalize reactivity trends .

- Experimental Design : Use a hybrid approach combining traditional synthetic chemistry (e.g., reflux conditions) with high-throughput screening (96-well plates) for rapid SAR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.